molecular formula C77H125F3N14O18 B610142 Elisidepsin CAS No. 915713-02-9

Elisidepsin

Número de catálogo B610142
Número CAS: 915713-02-9
Peso molecular: 1591.92
Clave InChI: FUDHRLIJYPGBOX-MWGCIELCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PM 02734 is an antineoplastic.

Aplicaciones Científicas De Investigación

Predictive Factors of Sensitivity to Elisidepsin

Research indicates that Elisidepsin exhibits potent cytotoxic effects across various cancer cell lines, particularly in cells with an epithelial phenotype, high E-cadherin, and low vimentin expression. High expression of ErbB3 and Muc1 has been correlated with increased sensitivity to Elisidepsin, while KRAS mutations are associated with resistance. Additionally, Elisidepsin's mechanism involves inducing rapid oncosis in ErbB3-expressing cells (Serova et al., 2013).

Elisidepsin in Combination with Other Therapies

Elisidepsin shows potential for use in combination therapies. For instance, the combination of Elisidepsin with lapatinib and several chemotherapies, such as 5-FU and oxaliplatin, resulted in synergistic effects, highlighting its potential clinical application in combination settings (Serova et al., 2013).

Mechanism of Action

Elisidepsin's mechanism of action is distinct and involves severe membrane damage and necrosis. It induces the redistribution of ErbB3 and two GPI-anchored proteins from the plasma membrane to intracellular vesicles. However, its effects on ErbB1 and ErbB2 are less pronounced. This suggests that the primary action of Elisidepsin might be the induction of liquid ordered domains in the plasma membrane, rather than a direct effect on ErbB proteins (Váradi et al., 2011).

Role of Elisidepsin in Autophagy and Cell Death

Elisidepsin induces cell death through mechanisms that involve features of autophagy, inhibition of the Akt/mTOR signaling pathway, and activation of death-associated protein kinase (DAPK). This complex mechanism, which includes increased autophagosome content and impairment of autophagic flux, is a unique aspect of its action, justifying its development for treating non-small-cell lung cancer (Ling et al., 2011).

Interaction with Glycosylceramides

Elisidepsin's interaction with glycosylceramides in the plasma membrane of tumor cells is pivotal for its mechanism of action. It causes the rapid loss of membrane integrity, leading to necrotic cell death. Resistance to Elisidepsin in certain cell lines is associated with reduced levels of glycosylceramides, further emphasizing the importance of this interaction (Molina-Guijarro et al., 2015).

Propiedades

Número CAS

915713-02-9

Nombre del producto

Elisidepsin

Fórmula molecular

C77H125F3N14O18

Peso molecular

1591.92

Nombre IUPAC

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C75H124N14O16.C2HF3O2/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102;3-2(4,5)1(6)7/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100);(H,6,7)/b49-23-;/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+;/m0./s1

Clave InChI

FUDHRLIJYPGBOX-MWGCIELCSA-N

SMILES

CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C.C(=O)(C(F)(F)F)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PM 02734;  PM-02734;  PM02734;  Elisidepsin; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elisidepsin
Reactant of Route 2
Elisidepsin
Reactant of Route 3
Elisidepsin
Reactant of Route 4
Elisidepsin
Reactant of Route 5
Elisidepsin
Reactant of Route 6
Elisidepsin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.